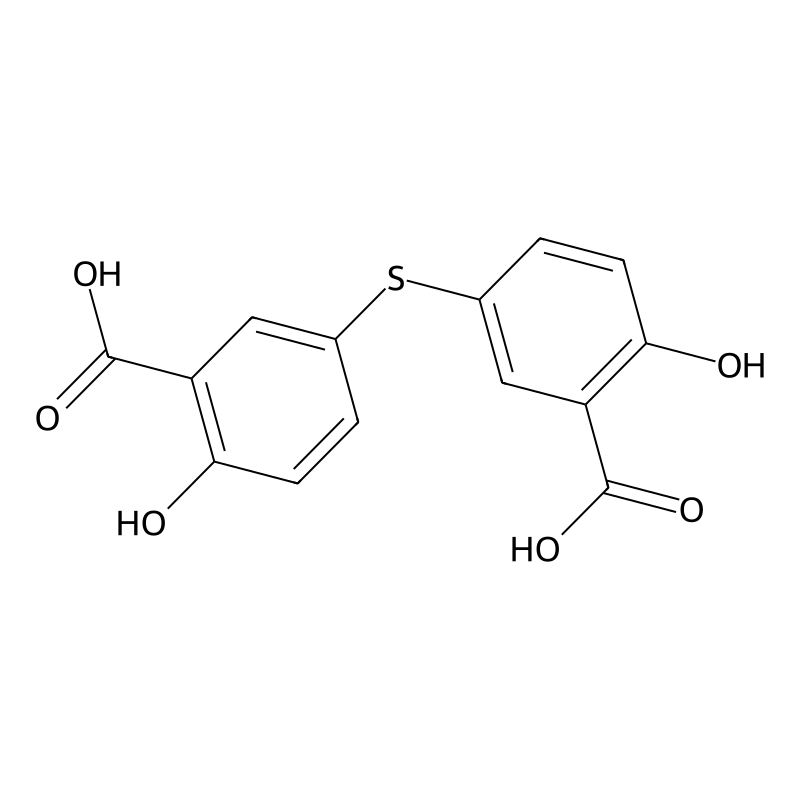5,5'-Thiodisalicylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 5,5’-Thiodisalicylic Acid is used in the manufacturing method of polyarylene sulfide . Polyarylene sulfides are high-performance polymers that can be used in a variety of applications due to their excellent thermal stability, chemical resistance, and mechanical properties.
- 5,5’-Thiodisalicylic Acid could potentially be used in the spectrophotometric determination of titanium in plants . Spectrophotometry is a method used in chemistry to measure the amount of light absorbed by a chemical substance.
- 5,5’-Thiodisalicylic Acid is a biochemical that can be used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Manufacturing of Polyarylene Sulfide
Spectrophotometric Determination of Titanium in Plants
Proteomics Research
- 5,5’-Thiodisalicylic Acid could be used in various chemical synthesis processes . Its unique structure and properties might make it useful as a building block in the synthesis of more complex molecules.
- 5,5’-Thiodisalicylic Acid could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
- 5,5’-Thiodisalicylic Acid could potentially be used in analytical research . Its unique properties might make it useful as a standard or reagent in various analytical techniques.
Chemical Synthesis
Chromatography
Analytical Research
5,5'-Thiodisalicylic acid is an organosulfur compound characterized by its unique structure, which features two salicylic acid units linked by a sulfur atom. The molecular formula for 5,5'-Thiodisalicylic acid is CHOS. This compound exhibits both carboxyl and sulfhydryl functional groups, making it a versatile entity in organic chemistry. It typically appears as a yellow solid that is slightly soluble in water but more soluble in organic solvents like dimethyl sulfoxide.
- Esterification: The carboxylic acid groups can react with alcohols to form esters.
- Reduction: The sulfur atom can undergo reduction reactions, potentially forming thiols.
- Condensation Reactions: It can react with activated methylene compounds in Claisen-type condensations, leading to the formation of larger molecular structures.
Research indicates that 5,5'-Thiodisalicylic acid possesses significant biological activities:
- Antioxidant Properties: It can scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: The compound has been noted for its potential to reduce inflammation, making it relevant in therapeutic contexts.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
The synthesis of 5,5'-Thiodisalicylic acid can be achieved through several methods:
- From Salicylic Acid: A common method involves the reaction of salicylic acid with sulfur dichloride followed by hydrolysis.
- Via Thiosalicylic Acid: Thiosalicylic acid can be reacted with another salicylic acid molecule under specific conditions to yield 5,5'-Thiodisalicylic acid.
- Using Diazotization: A more complex method involves diazotization of anthranilic acid followed by treatment with sodium sulfide.
5,5'-Thiodisalicylic acid finds applications across various fields:
- Pharmaceuticals: It is explored as a potential drug candidate for treating conditions like atherosclerosis and cancer due to its biological activities.
- Dyes and Pigments: The compound serves as a precursor for synthesizing thioindigo dyes, which are used in textiles and art.
- Chemical Intermediates: It acts as an intermediate in the synthesis of other organosulfur compounds.
Studies have shown that 5,5'-Thiodisalicylic acid interacts with various biological molecules:
- Drug Interactions: It may enhance or inhibit the effects of certain medications, particularly anticoagulants and analgesics.
- Biochemical Pathways: The compound can influence metabolic pathways involving reactive oxygen species and inflammatory mediators.
Several compounds share structural or functional similarities with 5,5'-Thiodisalicylic acid. Here are some notable examples:
XLogP3
GHS Hazard Statements
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard







